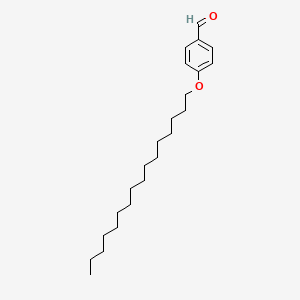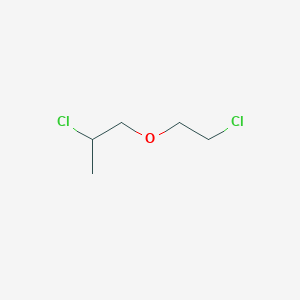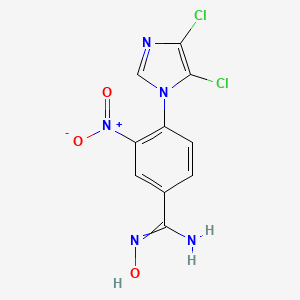
4-(4,5-dichloro-1H-imidazol-1-yl)-N'-hydroxy-3-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide is a complex organic compound that features both imidazole and nitrobenzene moieties
Preparation Methods
The synthesis of 4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves multiple steps. The starting materials often include 4,5-dichloroimidazole and 3-nitrobenzenecarboximidamide. The reaction conditions usually require the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent quality.
Chemical Reactions Analysis
4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the imidazole ring can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the nitro group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4,5-dichloro-1H-imidazol-1-yl)-N’-hydroxy-3-nitrobenzenecarboximidamide stands out due to its unique combination of functional groups. Similar compounds include:
4,5-dichloroimidazole: Lacks the nitrobenzene moiety, resulting in different chemical properties.
3-nitrobenzenecarboximidamide: Does not contain the imidazole ring, leading to different biological activities.
4-(4,5-dichloro-1H-imidazol-1-yl)aniline: Similar structure but lacks the nitro group, affecting its reactivity and applications.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
649665-53-2 |
|---|---|
Molecular Formula |
C10H7Cl2N5O3 |
Molecular Weight |
316.10 g/mol |
IUPAC Name |
4-(4,5-dichloroimidazol-1-yl)-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C10H7Cl2N5O3/c11-8-9(12)16(4-14-8)6-2-1-5(10(13)15-18)3-7(6)17(19)20/h1-4,18H,(H2,13,15) |
InChI Key |
XUPZOKKKJDDOCM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])N2C=NC(=C2Cl)Cl |
SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N2C=NC(=C2Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N2C=NC(=C2Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


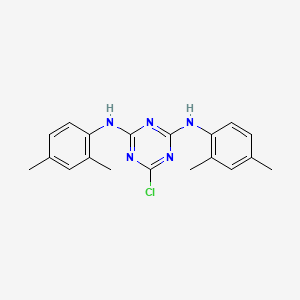
![1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1622385.png)

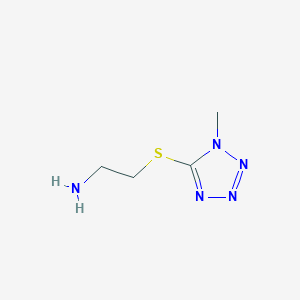
![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)

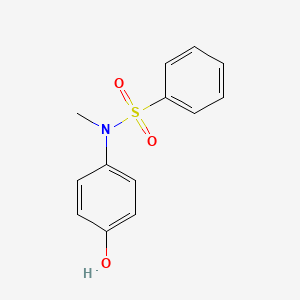
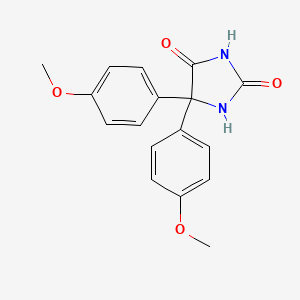
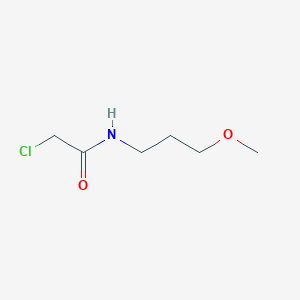
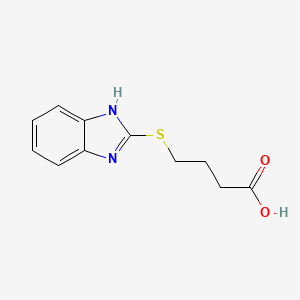
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1622398.png)
